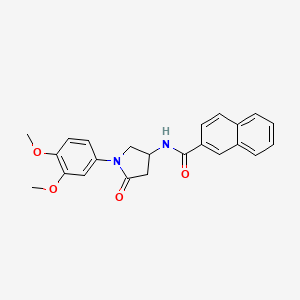![molecular formula C24H19N5O2 B2886090 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-84-7](/img/structure/B2886090.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H19N5O2 and its molecular weight is 409.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Nematicidal Activities
A study by Reddy et al. (2016) explored the synthesis and evaluation of triazoloquinazolinylthiazolidinones, revealing significant antimicrobial and nematicidal properties against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungal strains. The compounds exhibited promising activity, making them potent agents for further investigation in antimicrobial and nematicidal applications (Reddy, Kumar, & Sunitha, 2016).
Anticancer Activity
Another realm of research has been in the anticancer potential of triazoloquinazoline derivatives. Reddy et al. (2015) developed a series of triazoloquinoline urea derivatives, which when screened for anticancer activity, showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as cancer therapeutic agents (Reddy et al., 2015).
H1-Antihistaminic Agents
Alagarsamy et al. (2008) synthesized a novel series of triazoloquinazolinones that demonstrated in vivo H1-antihistaminic activity. One compound, in particular, showed comparable potency to chlorpheniramine maleate, a standard antihistamine, with minimal sedation, indicating its potential as a new class of antihistamines (Alagarsamy, Shankar, & Murugesan, 2008).
Antibacterial Agents
Zeydi et al. (2017) focused on synthesizing 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives and evaluated their antibacterial activities against several strains, including Staphylococcus aureus and Escherichia coli. Their findings suggest that these compounds have potential as antibacterial agents, exhibiting good to moderate activity against the tested microorganisms (Zeydi, Montazeri, & Fouladi, 2017).
Anti-inflammatory Potential
A study by Martynenko Yu V et al. (2019) synthesized and evaluated the anti-inflammatory potential of (quinazoline-4-ylidene)hydrazides and their derivatives. The compounds demonstrated significant anti-inflammatory activity, suggesting a promising direction for the development of new anti-inflammatory drugs (Martynenko Yu V et al., 2019).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-15-5-4-6-17(11-15)22-24-26-23(18-7-2-3-8-19(18)29(24)28-27-22)25-13-16-9-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQYIIAMKBIJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2886008.png)

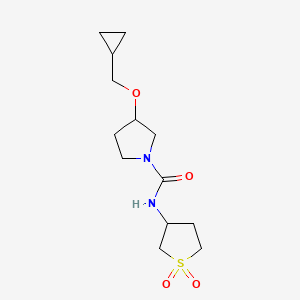
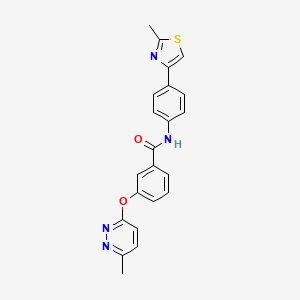
![4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2886013.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2886015.png)
![1-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2886017.png)
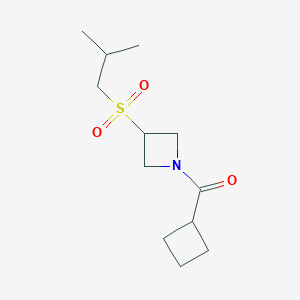
![3-(4-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886023.png)

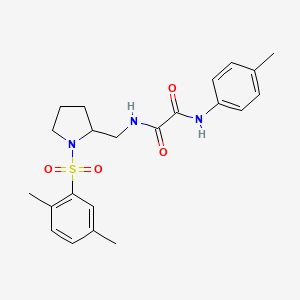
![N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2886028.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2886029.png)
